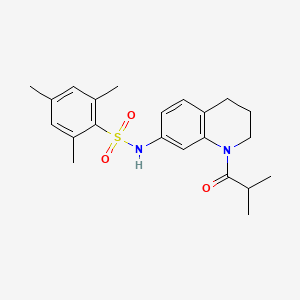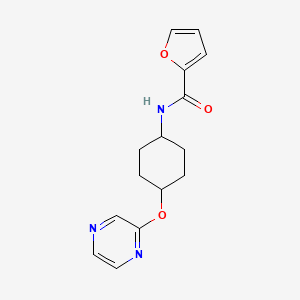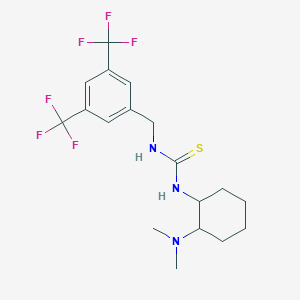![molecular formula C19H25N3O4S B2701746 3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097916-02-2](/img/structure/B2701746.png)
3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a cyclopropyl group, a piperidine ring, and an imidazolidine-2,4-dione group. The presence of these groups suggests that this compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group might be introduced using a cyclopropanation reaction, the piperidine ring might be synthesized via a cyclization reaction, and the imidazolidine-2,4-dione group might be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group, piperidine ring, and imidazolidine-2,4-dione group would each contribute to the overall structure. The presence of these rings suggests that the molecule might have a fairly rigid structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the cyclopropyl group might undergo ring-opening reactions, the piperidine ring might participate in nucleophilic substitution reactions, and the imidazolidine-2,4-dione group might be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups, its melting and boiling points might depend on the strength of the intermolecular forces between its molecules, and its reactivity might be influenced by the presence of reactive groups like the cyclopropyl group or the imidazolidine-2,4-dione group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Activity
A notable study in the realm of chemical synthesis and preliminary pharmacological evaluation focuses on the development of imidazo[2,1-f]purine-2,4-dione derivatives, showcasing potent 5-HT(1A) receptor ligands through in vitro evaluations. Compounds synthesized demonstrated anxiolytic-like and antidepressant activities in preclinical models, comparable to established drugs like Diazepam and Imipramine, underscoring the potential for new therapeutic agents with anxiolytic and antidepressant efficacy (Zagórska et al., 2009).
Novel Therapeutic Agents
The characterization of 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI-101) as a novel, peripherally restricted cannabinoid CB2 receptor agonist reveals its potential as a therapeutic agent, particularly in preventing cisplatin-induced nephrotoxicity. This highlights the chemical's utility in developing new treatments for medical conditions related to cannabinoid receptors, demonstrating its significant therapeutic potential (Mukhopadhyay et al., 2016).
Anticancer Activity
Research into piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives explores their synthesis and evaluation for anticancer activity. These compounds, upon screening, exhibited notable anticancer activity against various cancer cell lines, indicating their potential in developing new anticancer therapies (Kumar et al., 2013).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive or unstable, it might pose a risk of explosion. If it is toxic or bioactive, it might pose a risk to health. Proper handling and disposal procedures should be followed when working with this compound .
Direcciones Futuras
The future directions for research on this compound could be very broad, given its complex structure and the potential for interesting chemical properties. Researchers might explore its potential uses in various fields, investigate its mechanism of action, or study its behavior under different conditions .
Propiedades
IUPAC Name |
3-cyclopropyl-1-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13-3-6-17(14(2)11-13)27(25,26)20-9-7-15(8-10-20)21-12-18(23)22(19(21)24)16-4-5-16/h3,6,11,15-16H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELQAPDSIQNFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2701664.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2701665.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701668.png)

![(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid](/img/structure/B2701670.png)

![2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane](/img/structure/B2701673.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)-5-methyltriazol-4-yl]methanone](/img/structure/B2701674.png)
![1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2701676.png)
![4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2701677.png)
![Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride](/img/structure/B2701679.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2701681.png)

